molecular formula C25H29N5O4 B4903351 2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE

2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B4903351
M. Wt: 463.5 g/mol
InChI Key: UEXCRDNRKKLRHD-UHFFFAOYSA-N
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Description

2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the piperidine and acetyl groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic uses include the development of new drugs targeting specific pathways.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core is known to bind to certain proteins, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, which share the core structure but differ in their functional groups. These compounds may have similar biological activities but can vary in their potency, selectivity, and pharmacokinetic properties. The uniqueness of 2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE lies in its specific functionalization, which can lead to distinct biological effects and applications.

Properties

IUPAC Name

2-[1,7-dimethyl-2,4-dioxo-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidin-3-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-15-8-9-16(2)19(12-15)27-20(31)14-30-24(33)21-18(23(32)29-10-6-5-7-11-29)13-17(3)26-22(21)28(4)25(30)34/h8-9,12-13H,5-7,10-11,14H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXCRDNRKKLRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C)C)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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